Pht-val-OH
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Overview
Description
“Pht-val-OH” is a chemical compound with the IUPAC name 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid . It has a molecular weight of 247.25 and its InChI code is 1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18) .
Synthesis Analysis
The synthesis of PHTs involves the condensation of aromatic diamines and paraformaldehyde . A specific method for synthesizing this compound from Phthalic anhydride and L-Valine has been mentioned .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H13NO4 . The average mass is 247.247 Da and the mono-isotopic mass is 247.084457 Da .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a storage temperature of 4°C .
Scientific Research Applications
β-Hydroxybutyrate and Polymer Poly-β-Hydroxybutyrate in Health and Disease
Research on β-hydroxybutyrate (β-OHB) and its polymer poly-β-hydroxybutyrate (PHB) elucidates their roles in mammalian health and disease. β-OHB, a significant ketone body produced during ketosis, is synthesized in the liver and can serve as an alternative energy source. PHB, particularly its short-chain, complexed form (cPHB), is found in various tissues and associated with pathological states such as atherosclerotic plaques. The study highlights the potential therapeutic benefits of inducing mild hyperketonemia and explores PHB's mechanisms of action, especially in the heart, where its accumulation is linked to elevated atherogenic lipid profiles (Dedkova & Blatter, 2014).
Metal and Metal-Oxide Nanozymes in Environmental Restoration
Metal and metal-oxide nanozymes demonstrate enzyme-mimicking activities that could surpass natural enzymes in stability, recyclability, and cost-effectiveness. These nanozymes hold promise for eco-environmental restoration, particularly in the removal and transformation of phenolic contaminants (R-OH) in aquatic ecosystems. Their enzymatic characteristics and catalytic mechanisms offer new directions for the application of artificial nanozymes in environmental cleanup efforts (Chen et al., 2019).
Peptide Chemistry: Structure-Activity Relationships
In peptide chemistry, the study of structure-activity relationships of peptides like alpha- and beta-melanocyte stimulating hormones provides insights into designing potent peptides with therapeutic applications. The research encompasses the synthesis of peptides, exploration of D-amino acids to alter peptide activity, and the development of novel opioid receptor agonists and antagonists. This field contributes to our understanding of peptide-based drugs and their potential in treating various conditions, including opioid addiction (Okada, 2009).
Polyhydroxyalkanoates (PHAs) for Biomedical Applications
PHAs, including polyhydroxybutyrate (PHB) and its copolymers, are biodegradable polymers with significant potential in biomedical applications. Their properties can be tailored for specific uses, such as surgical sutures, scaffolds, grafts, and drug delivery systems. The control over the mechanical properties of PHAs through the variation of monomer concentration offers a path towards designing materials that meet specific medical needs, offering alternatives to traditional plastics and contributing to pollution reduction (Grigore et al., 2019).
Safety and Hazards
The safety information for “Pht-val-OH” indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Pht-val-OH, also known as Phthaloyl-L-Valine, is a chemical compound that plays a significant role in the synthesis of pharmaceutical products . It primarily interacts with other chemicals to form specific bonds, which are essential for the production of peptides .
Mode of Action
The mechanism of action of this compound involves its ability to react with other chemicals and form specific bonds . These bonds are crucial for the synthesis of pharmaceutical products. Another field where this compound is applicable is in the production of peptides .
Biochemical Pathways
It’s known that the compound plays a significant role in the synthesis of pharmaceutical products and peptides
Pharmacokinetics
The compound’s significant role in the synthesis of pharmaceutical products suggests that it may have notable pharmacokinetic properties
Result of Action
The result of this compound’s action is the formation of specific bonds that are essential for the synthesis of pharmaceutical products and peptides . This suggests that the compound has a significant impact at the molecular level, contributing to the production of these substances.
Action Environment
Given its role in the synthesis of pharmaceutical products and peptides, it can be inferred that factors such as temperature, ph, and the presence of other chemicals could potentially influence its action
properties
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIPGCXIZVZSEC-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6306-54-3 |
Source
|
Record name | 6306-54-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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